N-methyl-2-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

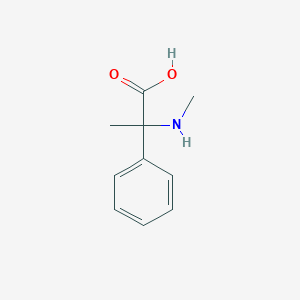

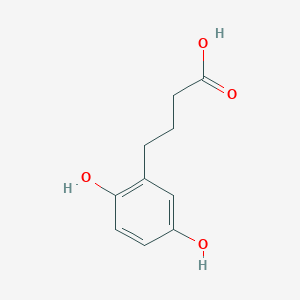

“N-methyl-2-phenylalanine” is a derivative of the amino acid phenylalanine . It has a molecular formula of C10H13NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .

Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes N-methyl-2-phenylalanine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . Another method involves the enzymatic system using a novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida ATCC12633 .Molecular Structure Analysis

The molecular structure of N-methyl-2-phenylalanine consists of a phenyl group attached to the second carbon atom of the alanine backbone . The nitrogen atom in the amino group is also bonded to a methyl group .Physical And Chemical Properties Analysis

N-methyl-2-phenylalanine is a solid compound with a molecular weight of 179.216 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.5±25.0 °C at 760 mmHg, and a flash point of 168.8±23.2 °C .Aplicaciones Científicas De Investigación

Synthesis of Amide Derivatives

N-methyl-2-phenylalanine can be used in the synthesis of amide derivatives. For instance, a series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines .

Antimicrobial Activity

Some of the synthesized amide derivatives have shown antimicrobial activity. They were found to be active against Microsporum gypsuem and Candida albicans .

Antioxidant Activity

The amide derivatives of N-methyl-2-phenylalanine have also shown antioxidant activity. They demonstrated good activity for DPPH scavenging and ABTS assay methods .

Metal Chelating Activity

Certain amide compounds act as metal chelating ligands with Fe2+ ions . This powerful ferrous ion chelating activity can afford protection against oxidative damage by removing iron .

Use in Preparative Microbial Synthesis

N-methyl-2-phenylalanine can be used in the preparative microbial synthesis of amino acids labeled with stable isotopes, including deuterium (2H), suitable for biomedical applications and clinical diagnostics .

6. Preparation of Cu (II)-L-amino Acid Complex N-methyl-2-phenylalanine is commonly used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers .

7. Use in Total Synthesis of (−)-paliurine E and almazole D N-methyl-2-phenylalanine can also be used in the total synthesis of (−)-paliurine E and almazole D .

Use in Medicinal Chemistry

2-Phenethylamines, which include N-methyl-2-phenylalanine, have been frequently used in the context of medicinal chemistry as tool compounds .

Propiedades

IUPAC Name |

2-(methylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11-2,9(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCXSFDPQFYHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-phenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2604545.png)

![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2604546.png)

![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2604556.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Pyridin-3-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2604563.png)

![N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide](/img/structure/B2604568.png)